molecular formula C9H6ClFN2 B13206529 6-Chloro-8-fluoroquinolin-3-amine

6-Chloro-8-fluoroquinolin-3-amine

Cat. No.: B13206529
M. Wt: 196.61 g/mol
InChI Key: GVOUCESXDPJSFY-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the broader class of fluoroquinolines, which are known for their significant biological activities, particularly in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors One common method includes the nucleophilic substitution of halogen atomsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

6-Chloro-8-fluoroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoroquinolin-3-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits the replication and transcription processes, leading to bacterial cell death. This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinolin-3-amine
  • 8-Chloroquinolin-3-amine
  • 6,8-Difluoroquinolin-3-amine

Uniqueness

6-Chloro-8-fluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits a broader spectrum of antibacterial activity and improved pharmacokinetic properties .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

6-chloro-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2

InChI Key

GVOUCESXDPJSFY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)F)N

Origin of Product

United States

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